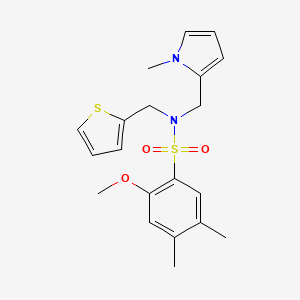

2-methoxy-4,5-dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-methoxy-4,5-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S2/c1-15-11-19(25-4)20(12-16(15)2)27(23,24)22(14-18-8-6-10-26-18)13-17-7-5-9-21(17)3/h5-12H,13-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLCAXADRLFEUPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)N(CC2=CC=CN2C)CC3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-methoxy-4,5-dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide (CAS Number: 1251708-47-0) is a sulfonamide derivative characterized by its complex structure, which includes methoxy groups, a pyrrole moiety, and a thiophene ring. This unique configuration suggests potential biological activities that warrant detailed investigation.

| Property | Value |

|---|---|

| Molecular Formula | C20H24N2O3S2 |

| Molecular Weight | 404.6 g/mol |

| Structure | Chemical Structure |

| CAS Number | 1251708-47-0 |

The biological activity of this compound is primarily linked to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group is known for its role in enzyme inhibition, particularly in carbonic anhydrases and other critical metabolic pathways. The presence of electron-donating and withdrawing groups in its structure can significantly influence its reactivity and interaction with biological molecules .

Inhibition Studies

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes:

- Carbonic Anhydrase Inhibition : The compound has shown promise as an inhibitor of carbonic anhydrases, which are vital for regulating pH and fluid balance in biological systems.

- Antiviral Activity : Preliminary studies suggest that derivatives of pyrrole can exhibit antiviral properties, potentially making this compound a candidate for further antiviral research .

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxic effects of related pyrrole compounds on cell lines. For instance, compounds structurally similar to the target compound have demonstrated varying degrees of toxicity depending on concentration:

- Cell Lines Used : RAW264.7 macrophage cells were utilized to evaluate cytotoxic effects.

- Results : Compounds were found to be nontoxic up to concentrations of 312.5 μg/ml, indicating a favorable safety profile compared to traditional antifungal agents like amphotericin B .

Structure-Activity Relationship (SAR)

A comprehensive study on the structure-activity relationship revealed that modifications in the pyrrole moiety significantly affect the biological activity of sulfonamide derivatives. For example:

| Compound Name | Key Structural Features | Biological Activity |

|---|---|---|

| N-cyclopropyl-N-(1-methylpyrrolidin-2-yl)methanesulfonamide | Pyrrolidine ring instead of pyrrole | Different binding characteristics affecting efficacy |

| N-cyclopropyl-N-(4-fluorophenyl)methanesulfonamide | Fluorinated phenyl group | Enhanced metabolic stability due to fluorination |

| N-cyclopropyl-N-(indolyl)methanesulfonamide | Indole ring system | Varied electronic properties influencing interactions |

These findings suggest that the specific arrangement and type of functional groups in the compound can lead to enhanced selectivity and potency against particular biological targets .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing pyrrole and thiophene moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Research highlights the role of sulfonamide groups in enhancing the solubility and bioavailability of these compounds, which is crucial for effective therapeutic action.

Antimicrobial Properties

The sulfonamide functional group has been historically associated with antibacterial activity. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, including resistant strains. The mechanism often involves inhibition of bacterial folate synthesis, which is essential for nucleic acid production.

Neurological Implications

Pyrrole-containing compounds have been explored for their neuroprotective effects. Some studies suggest that they may help in mitigating neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress. This compound's structural attributes could potentially enhance its affinity for neurological targets.

Case Studies

- Anticancer Research : A study published in Journal of Medicinal Chemistry reported that sulfonamide derivatives showed promising results against breast cancer cell lines, indicating that modifications to the pyrrole structure could enhance cytotoxicity .

- Antimicrobial Efficacy : In a clinical trial documented in Antibiotics, a related compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential for developing new antibiotics from this class .

- Neuroprotective Effects : Research in Neuroscience Letters indicated that similar pyrrole derivatives could reduce neuronal apoptosis in models of Alzheimer's disease, suggesting a pathway for therapeutic development .

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The target compound’s benzenesulfonamide core is modified with methoxy and dimethyl groups , contrasting with analogs bearing halogen (Cl, Br) or electron-withdrawing substituents. For example:

- Hydrazinecarbothioamides [4–6] () have halogens (X = H, Cl, Br) at the para position of the phenylsulfonyl group, which enhance electron-withdrawing effects compared to the target compound’s methyl/methoxy donors. This difference may alter reactivity in nucleophilic or electrophilic reactions .

- 4-methoxy-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzenesulfonamide () incorporates a morpholine sulfonyl group, introducing strong electron-withdrawing and hydrogen-bonding capabilities absent in the target compound .

Table 1: Substituent Comparison

Tautomerism and Structural Stability

The 1,2,4-triazole-thione derivatives [7–9] () exist in equilibrium between thiol and thione tautomers, stabilized by electron-withdrawing groups.

Physicochemical and Spectral Properties

- IR Spectroscopy : The absence of νC=O (~1663–1682 cm⁻¹) in triazole-thiones [7–9] confirms cyclization, whereas the target compound’s νC=S (if present) would align with sulfonamide-thione analogs .

- Solubility : The thiophene and pyrrole groups in the target compound may improve lipid solubility compared to halogenated analogs, which are more polar .

Research Implications and Gaps

- Structural Validation : Tools like SHELXL () and validation protocols () ensure reliability in comparing crystallographic data across analogs .

Q & A

Q. How can the synthetic route for 2-methoxy-4,5-dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide be optimized to improve yield and purity?

- Methodological Answer : Optimize stepwise sulfonylation and alkylation reactions using controlled stoichiometry and temperature. For example, employ a two-step protocol: (1) synthesize the benzenesulfonyl chloride intermediate under anhydrous conditions (e.g., using chlorosulfonic acid), and (2) perform double alkylation of the amine groups with 1-methyl-1H-pyrrol-2-ylmethyl and thiophen-2-ylmethyl bromides in a polar aprotic solvent (e.g., DMF) at 60–80°C. Monitor purity via HPLC and adjust reaction time to minimize byproducts like unreacted intermediates or over-alkylated species .

Q. What spectroscopic techniques are most effective for confirming the molecular structure of this compound?

- Methodological Answer : Combine 1H/13C NMR to verify substituent positions (e.g., methoxy, dimethyl, and pyrrol/thiophene moieties) and FT-IR to confirm sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and aromatic C-H bonds. For unambiguous confirmation, single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is critical to resolve potential ambiguities in stereochemistry or bonding .

Q. How can computational methods aid in predicting the reactivity of the thiophene and pyrrole groups in this compound?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the electron-rich thiophene ring may exhibit nucleophilic behavior, while the pyrrole’s nitrogen could participate in hydrogen bonding. Software like Gaussian or ORCA can model electrophilic/nucleophilic attack probabilities, guiding experimental design for functionalization .

Advanced Research Questions

Q. How should researchers address conflicting crystallographic data between experimental and computationally predicted structures?

- Methodological Answer : Validate experimental SC-XRD data (e.g., using PLATON or CCDC tools) to check for disorders, twinning, or misassigned atoms. If discrepancies persist, cross-validate with solid-state NMR to probe local electronic environments. For example, conflicting bond lengths in the sulfonamide group could arise from thermal motion artifacts; refine data with SHELXL’s anisotropic displacement parameters and compare with DFT-optimized geometries .

Q. What strategies are recommended for analyzing the compound’s potential as a kinase inhibitor, given its sulfonamide and heteroaromatic moieties?

- Methodological Answer : Design in vitro kinase inhibition assays (e.g., ADP-Glo™) targeting kinases with known sulfonamide-binding pockets (e.g., carbonic anhydrase IX). Use molecular docking (AutoDock Vina) to predict binding poses, focusing on interactions between the sulfonamide’s sulfur atom and kinase hinge regions. Validate with isothermal titration calorimetry (ITC) to measure binding affinity and enthalpy changes .

Q. How can researchers resolve discrepancies between theoretical and experimental UV-Vis spectra for this compound?

- Methodological Answer : Perform time-dependent DFT (TD-DFT) calculations with solvent corrections (e.g., IEFPCM model for DMSO) to simulate electronic transitions. Compare with experimental UV-Vis data (λmax ~270–300 nm for aromatic π→π* transitions). Discrepancies may arise from solvent effects or excited-state proton transfer; use fluorescence quenching studies to probe excited-state behavior .

Data Contradiction and Validation

Q. What steps should be taken if NMR data suggests multiple conformers, but X-ray diffraction indicates a single crystal structure?

- Methodological Answer : Conduct variable-temperature NMR (VT-NMR) to detect dynamic conformational changes in solution. If X-ray shows a single conformer, the crystal lattice may stabilize one conformation. Use NOESY/ROESY to identify through-space correlations between protons (e.g., pyrrole-CH2 and thiophene-CH2 groups) and compare with SC-XRD distances. Molecular dynamics simulations (AMBER/CHARMM) can model conformational flexibility .

Q. How to validate the compound’s stability under physiological conditions for biological assays?

- Methodological Answer : Perform accelerated stability studies in PBS (pH 7.4) at 37°C over 24–72 hours. Monitor degradation via LC-MS and identify breakdown products (e.g., hydrolysis of the sulfonamide group). Use mass spectrometry to confirm molecular integrity and compare with control samples stored at –20°C .

Experimental Design

Q. What controls are essential when testing this compound’s cytotoxicity in cell-based assays?

- Methodological Answer : Include (1) vehicle controls (e.g., DMSO at equivalent concentrations), (2) positive controls (e.g., staurosporine for apoptosis), and (3) negative controls (untreated cells). Pre-treat cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to distinguish apoptotic vs. necrotic pathways. Replicate experiments across multiple cell lines (e.g., HEK293, HeLa) to assess selectivity .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Methodological Answer :

Synthesize analogs with systematic substitutions (e.g., methoxy→ethoxy, thiophene→furan) and test against a biological target (e.g., enzyme inhibition). Use multivariate analysis (PCA or PLS) to correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with activity. SC-XRD and docking studies can rationalize SAR trends at atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.